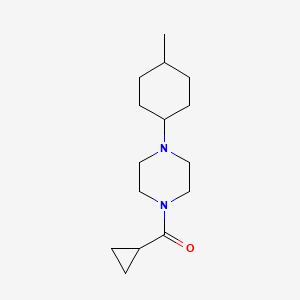

Cyclopropyl(4-(4-methylcyclohexyl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Cyclopropyl(4-(4-methylcyclohexyl)piperazin-1-yl)methanone serves as an essential intermediate in the synthesis of pharmaceutical compounds. Notably, it plays a crucial role in the production of Olaparib , a PARP inhibitor used in cancer therapy. Olaparib has shown promising results in treating ovarian and breast cancers by targeting DNA repair pathways. Researchers continue to explore derivatives and analogs based on this scaffold for improved efficacy and reduced side effects .

Sigma-1 Receptor Ligands

The compound exhibits binding affinity for the sigma-1 receptor (σ1) , a protein involved in various cellular processes. Researchers investigate σ1 receptor ligands for their potential neuroprotective effects, modulation of calcium signaling, and implications in neurodegenerative diseases. Cyclopropyl(4-(4-methylcyclohexyl)piperazin-1-yl)methanone’s interaction with σ1 receptors warrants further exploration in drug discovery .

Neuroprotection and Neurological Disorders

Given its σ1 receptor binding properties, this compound holds promise as a neuroprotective agent. Neurodegenerative conditions such as Alzheimer’s disease, Parkinson’s disease, and ischemic stroke involve cellular stress and damage. Researchers investigate whether cyclopropyl(4-(4-methylcyclohexyl)piperazin-1-yl)methanone can mitigate neuronal damage and enhance cell survival .

Antiviral Research

Viruses remain a global health concern, necessitating the search for novel antiviral agents. Cyclopropyl(4-(4-methylcyclohexyl)piperazin-1-yl)methanone’s unique structure may offer antiviral activity. Researchers explore its potential against RNA viruses (such as influenza and coronaviruses) and DNA viruses (such as herpesviruses). Early studies indicate inhibitory effects, but further investigations are needed .

Organic Synthesis and Chemical Biology

Beyond its pharmacological applications, this compound serves as an intermediate in organic synthesis. Chemists use it to build more complex molecules, exploring diverse chemical transformations. Its cyclopropyl group provides synthetic versatility, allowing access to various functionalized derivatives. Researchers in chemical biology also utilize it as a probe to study cellular processes .

Exploring Structural Diversity

Researchers interested in molecular diversity and scaffold hopping investigate cyclopropyl(4-(4-methylcyclohexyl)piperazin-1-yl)methanone as a building block. By modifying its substituents or incorporating it into larger frameworks, they aim to discover new bioactive compounds. The compound’s unique features make it an attractive starting point for innovative drug design .

Safety and Hazards

Cyclopropyl(4-(4-methylcyclohexyl)piperazin-1-yl)methanone can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Eigenschaften

IUPAC Name |

cyclopropyl-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O/c1-12-2-6-14(7-3-12)16-8-10-17(11-9-16)15(18)13-4-5-13/h12-14H,2-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZCBSMHMIFXHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N2CCN(CC2)C(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2721763.png)

![N-isobutyl-4-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2721765.png)

![(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2721769.png)

![N-(3,4-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2721772.png)

![N-(3-chloro-2-methylphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2721776.png)

![1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2721781.png)

![Methyl 2-aminospiro[3.4]octane-2-carboxylate hcl](/img/structure/B2721782.png)

![(E)-ethyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2721785.png)